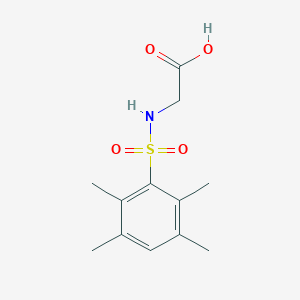

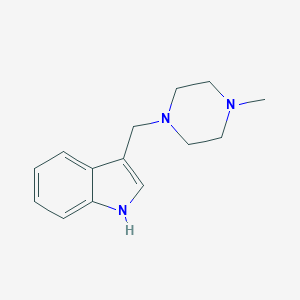

![molecular formula C11H11NO4 B181989 2-(3-オキソ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-2-イル)酢酸メチル CAS No. 73219-44-0](/img/structure/B181989.png)

2-(3-オキソ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-2-イル)酢酸メチル

概要

説明

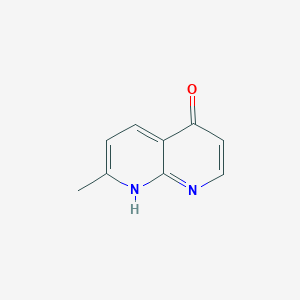

“Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate” is a chemical compound with the empirical formula C11H10FNO4 . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of potential COX-2 inhibitors involves the internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis, resulting in the formation of [2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids .

Molecular Structure Analysis

The molecular structure of “methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate” can be represented by the SMILES string COC(=O)CC1Oc2ccc(F)cc2NC1=O . The InChI representation is 1S/C11H10FNO4/c1-16-10(14)5-9-11(15)13-7-4-6(12)2-3-8(7)17-9/h2-4,9H,5H2,1H3,(H,13,15) .

Chemical Reactions Analysis

The compound is involved in the synthesis of potential COX-2 inhibitors . Further details about its involvement in chemical reactions are not available in the retrieved data.

Physical And Chemical Properties Analysis

“Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate” is a solid substance . Its molecular weight is 239.20 . The compound’s properties can be represented by the SMILES string COC(=O)CC1Oc2ccc(F)cc2NC1=O and the InChI representation is 1S/C11H10FNO4/c1-16-10(14)5-9-11(15)13-7-4-6(12)2-3-8(7)17-9/h2-4,9H,5H2,1H3,(H,13,15) .

科学的研究の応用

医薬品化学と医薬化学

キナゾリンオンは、問題の化合物を含む融合複素環化合物であり、医薬品化学と医薬化学において優れた足場であることが証明されています . それらは、優れた抗菌剤として機能する可能性があります 、抗ウイルス剤 、抗癌剤 、酵素阻害剤 、抗HIV剤 およびその他の生物活性剤 .

グリーンケミストリー

環境に優しい合成手順は、アントラニル酸から同様の化合物を2段階で合成するために開発されました。2つのグリーンケミストリーアプローチ、DESの利用とマイクロ波誘起合成を使用します . これは、私たちの化合物が環境に優しい方法でも合成できることを示唆しています。

抗マイコバクテリア活性

問題の化合物と同様の化合物は、M. 結核菌株H37R V に対して、そのインビトロ抗マイコバクテリア活性がスクリーニングされています。これは、私たちの化合物が潜在的に抗マイコバクテリア特性を持つ可能性があることを示唆しています。

細胞毒性研究

作用機序

Mode of Action

It is known that many benzo[b][1,4]oxazin derivatives interact with their targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Benzo[b][1,4]oxazin derivatives are often involved in a wide range of biological processes, suggesting that they may affect multiple pathways .

実験室実験の利点と制限

Methyl 2-BXA has several advantages and limitations for lab experiments. One of its major advantages is that it is relatively easy to synthesize, and it is also relatively stable. Additionally, it has been found to be able to bind to certain proteins and enzymes, which makes it useful for studying certain biochemical and physiological processes. However, it is also relatively expensive, and it has a relatively short half-life, which can make it difficult to use for long-term experiments.

将来の方向性

Methyl 2-BXA has a variety of potential future directions. One potential direction is to further study its potential applications in drug design, drug delivery, and biochemistry. Additionally, it could be studied further for its potential applications in gene therapy, as it has been found to be able to affect the expression of certain genes. Furthermore, it could be studied further for its potential applications in the treatment of certain diseases, as it has been found to be able to modulate the activity of certain proteins and enzymes. Finally, it could be studied further for its potential applications in the diagnosis of certain diseases, as it has been found to be able to bind to certain receptors.

Safety and Hazards

特性

IUPAC Name |

methyl 2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHVFOBSOSTVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403194 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73219-44-0 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

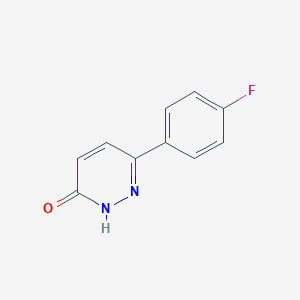

![N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide](/img/structure/B181907.png)

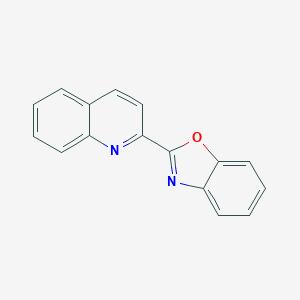

![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)

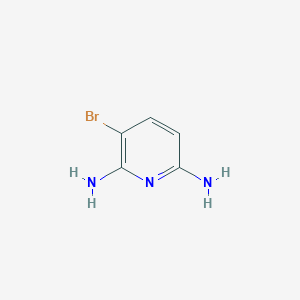

![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)